N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE
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Overview
Description
N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE is a complex organic compound that features a tetraazole ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE typically involves the reaction of 1-ethyl-1H-tetrazole with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE
- N-(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-ETHYL-1H-PYRROL-2-YL)METHYL]AMINE
- N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-3-YL)METHYL]AMINE
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-3-15-9(11-12-13-15)10-7-8-5-4-6-14(8)2/h4-6H,3,7H2,1-2H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIFPIXVCLBVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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